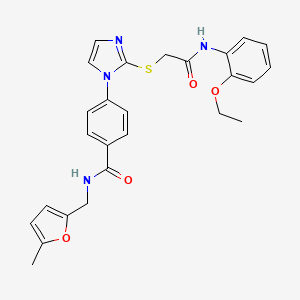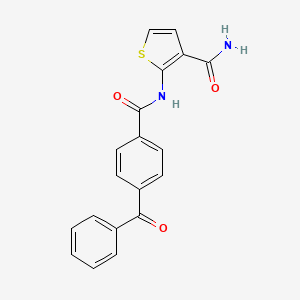
2-(4-Benzoylbenzamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives like 2-(4-Benzoylbenzamido)thiophene-3-carboxamide often involves reactions with acyl chlorides and heterocyclic amine derivatives . For instance, 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide can be synthesized by reacting 3,4-dimethoxybenzoyl chloride with 2-thiophenecarboxamidine in the presence of a base such as triethylamine.Molecular Structure Analysis
The molecular structure of 2-(4-Benzoylbenzamido)thiophene-3-carboxamide can be analyzed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR .Chemical Reactions Analysis
Thiophene derivatives like 2-(4-Benzoylbenzamido)thiophene-3-carboxamide can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-Benzoylbenzamido)thiophene-3-carboxamide, focusing on six unique applications:
Anticancer Research
2-(4-Benzoylbenzamido)thiophene-3-carboxamide has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The compound’s structure allows it to interact with specific cellular targets, leading to apoptosis (programmed cell death) in cancer cells. This makes it a promising candidate for developing new anticancer therapies .
Anti-inflammatory Agents
This compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. By reducing inflammation, 2-(4-Benzoylbenzamido)thiophene-3-carboxamide could be useful in treating various inflammatory diseases, such as arthritis and inflammatory bowel disease .
Antimicrobial Applications
Research has indicated that 2-(4-Benzoylbenzamido)thiophene-3-carboxamide possesses antimicrobial properties. It can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antibiotics or antifungal agents. This is particularly important in the context of rising antibiotic resistance .
Organic Semiconductors
In the field of materials science, 2-(4-Benzoylbenzamido)thiophene-3-carboxamide has been explored as a component in organic semiconductors. Its unique electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are crucial for the development of flexible and wearable electronic devices .
Corrosion Inhibitors
The compound has also been investigated for its potential as a corrosion inhibitor. Its ability to form a protective layer on metal surfaces can prevent corrosion, which is a significant issue in various industries, including construction and transportation. This application can extend the lifespan of metal structures and reduce maintenance costs .
Photodynamic Therapy
2-(4-Benzoylbenzamido)thiophene-3-carboxamide has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The compound can be activated by specific wavelengths of light, producing reactive oxygen species that can destroy cancer cells. This method offers a targeted approach to cancer treatment with minimal side effects .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c20-17(23)15-10-11-25-19(15)21-18(24)14-8-6-13(7-9-14)16(22)12-4-2-1-3-5-12/h1-11H,(H2,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUOMIFQWYPMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzoylbenzamido)thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

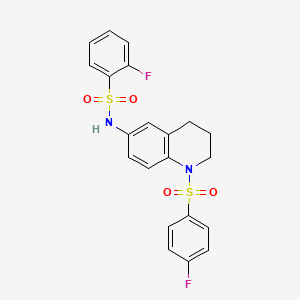
![5-(4-fluorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2680548.png)
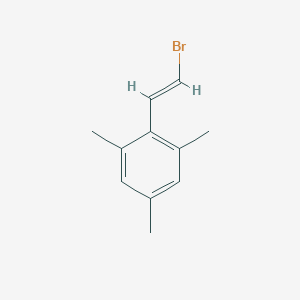
![N-(3-chloro-4-methoxyphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680551.png)
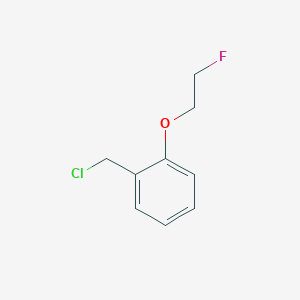
![3-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680554.png)

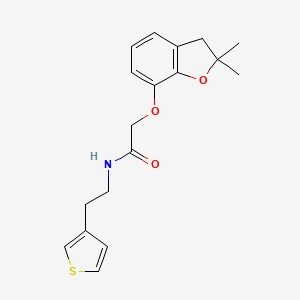
![N-(3-chloro-4-methylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680558.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2680560.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2680562.png)
![Ethyl 6-{[(4-fluorophenyl)sulfonyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680565.png)
